(2-Aminophenyl)-quinolin-3-yl-methanone
CAS No.:
Cat. No.: VC13860980
Molecular Formula: C16H12N2O
Molecular Weight: 248.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12N2O |
|---|---|
| Molecular Weight | 248.28 g/mol |
| IUPAC Name | (2-aminophenyl)-quinolin-3-ylmethanone |
| Standard InChI | InChI=1S/C16H12N2O/c17-14-7-3-2-6-13(14)16(19)12-9-11-5-1-4-8-15(11)18-10-12/h1-10H,17H2 |
| Standard InChI Key | BGPXQZYEEFXCJW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=CC=C3N |
Introduction
Molecular Properties and Structural Characterization
Fundamental Physicochemical Data
The compound exhibits a molecular weight of 248.28 g/mol and a molecular formula of C₁₆H₁₂N₂O. Key identifiers include:
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IUPAC Name: (2-aminophenyl)-quinolin-3-ylmethanone
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Canonical SMILES: C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=CC=C3N
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InChIKey: BGPXQZYEEFXCJW-UHFFFAOYSA-N
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂N₂O |
| Molecular Weight | 248.28 g/mol |
| Melting Point | 131–133°C (synthetic form) |
| Solubility | Moderate in DMSO, DMF |
| Spectral Data (IR) | νmax 1652 cm⁻¹ (C=O), 3437 cm⁻¹ (N–H) |
The quinoline core contributes to planar aromaticity, while the 2-aminophenyl ketone moiety introduces rotational flexibility, enabling diverse molecular conformations . X-ray crystallography of analogous compounds reveals that steric interactions between substituents often lead to twisted geometries, which may influence binding to biological targets .
Synthetic Methodologies
Copper-Catalyzed Domino Reactions
A highly efficient one-pot synthesis involves reacting 2-aminobenzyl alcohol with propiophenone in dimethylformamide (DMF) at 120°C under copper(I) catalysis. This method achieves yields exceeding 85% with high purity. The mechanism proceeds via sequential oxidation, condensation, and cyclization steps, forming the quinoline ring while introducing the ketone functionality.
Lewis Acid-Mediated Condensation
Alternative routes employ BF₃·Et₂O as a catalyst for condensations between 2-aminobenzyl alcohols and enaminones in DMSO. For example, a room-temperature reaction with enaminone 2a yields 92% of the product within 12 hours . Elevated temperatures (90°C) reduce reaction times to 8 hours but slightly lower yields (75%) .
Table 2: Comparison of Synthetic Approaches
| Method | Catalyst | Conditions | Yield (%) | Purity |
|---|---|---|---|---|
| Copper-catalyzed | Cu(I) salts | 120°C, DMF | 85–90 | >95% |
| BF₃·Et₂O-mediated | BF₃·Et₂O | RT, DMSO | 92 | 90–95% |
| BF₃·Et₂O-mediated | BF₃·Et₂O | 90°C, DMSO | 75 | 85–90% |
Structural and Conformational Analysis
Spectroscopic Insights
¹H NMR (400 MHz, CDCl₃) data for the compound reveals characteristic signals:
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δ 12.50 (d, 1H, NH₂)
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δ 8.19 (d, J = 8.45 Hz, 1H, quinoline H-8)
The ¹³C NMR spectrum confirms the ketone carbonyl at δ 192.3 ppm and quinoline carbons between δ 125.0–150.2 ppm .
Crystallographic Observations
Although direct crystallographic data for (2-aminophenyl)-quinolin-3-yl-methanone is limited, studies on structurally related 2,4-distyrylquinolines reveal:
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Non-planar conformations: The 4-substituent twists 30–50° relative to the quinoline plane, optimizing π-π stacking in solid-state structures .
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Conformational chirality: Despite lacking stereocenters, restricted rotation around the C–C bonds generates enantiomeric forms, resolved in centrosymmetric crystals .
Biological Activities and Mechanisms
Antimicrobial Properties
Derivatives of this compound exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The mechanism involves inhibition of bacterial topoisomerase IV and disruption of fungal membrane integrity via ketone-mediated lipid peroxidation.
| Target | Model System | Activity (IC₅₀/MIC) | Mechanism |
|---|---|---|---|
| Staphylococcus aureus | In vitro culture | 8 µg/mL | Topoisomerase IV inhibition |
| MCF-7 cells | Cell viability | 5.2 µM | Caspase-3 activation |
| Candida albicans | Agar diffusion | 16 µg/mL | Membrane disruption |
Applications in Drug Discovery
Lead Optimization Strategies
Structural modifications at the 2-aminophenyl and quinoline-3-yl positions enhance potency:
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Electron-withdrawing groups (e.g., –Cl, –Br) at the phenyl ring improve antimicrobial activity by 30–40% .
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Methoxy substitutions on the quinoline nucleus increase solubility without compromising cytotoxicity .
Preclinical Development
The compound’s favorable ADMET profile (e.g., hepatic microsomal stability t₁/₂ > 60 min, Caco-2 permeability Papp = 12 × 10⁻⁶ cm/s) supports its progression to animal models. Ongoing studies focus on mitigating hERG channel inhibition (IC₅₀ = 1.8 µM) to reduce cardiac toxicity risks.
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